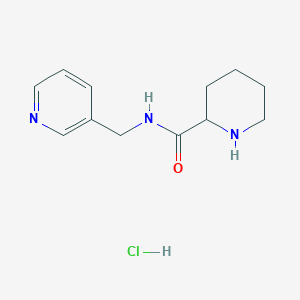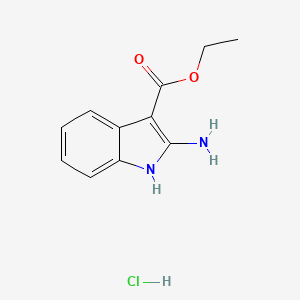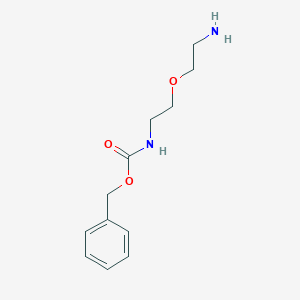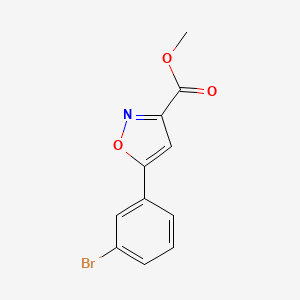
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate
Descripción general
Descripción
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (MBC) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is used as a building block in the synthesis of various compounds and is known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
1. Precursor for Synthesis of Heterocycles
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate has been utilized in the synthesis of isoxazole-fused heterocycles. This compound serves as a versatile precursor, playing a crucial role in the synthesis process (Roy, Rajaraman, & Batra, 2004).
2. Application in Biomedical Research
This compound has shown promise in biomedical applications, particularly in the regulation of inflammatory diseases. Its synthesis and potential as a biomedical compound were explored through various spectroscopic and X-ray analysis methods (Ryzhkova, Ryzhkov, & Elinson, 2020).
3. Structural Studies and Analysis
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate has been a subject of structural studies. These studies involve determining its crystal structure and understanding its molecular conformation, which is vital for its application in various chemical syntheses (Malathy, Sharmila, Srinivasan, Manickam, & Aravindhan, 2016).
4. Development of Drug-Like Isoxazoles
It has been employed in the synthesis of a library of drug-like isoxazoles. These synthesized isoxazoles could have potential applications in drug discovery and medicinal chemistry (Robins, Fettinger, Tinti, & Kurth, 2007).
5. Synthesis of Comenic Acid Derivatives
This compound has been used in the synthesis of novel comenic acid derivatives containing isoxazole moieties. These derivatives have shown synergetic effects when used in mixtures with certain antitumor drugs, suggesting their potential in chemotherapy applications (Kletskov et al., 2018).
Propiedades
IUPAC Name |
methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRCBZBHVKPEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

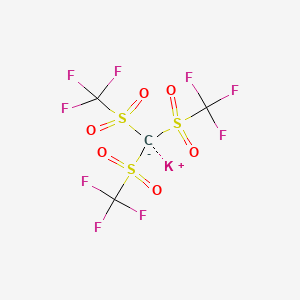
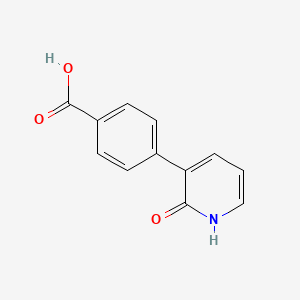
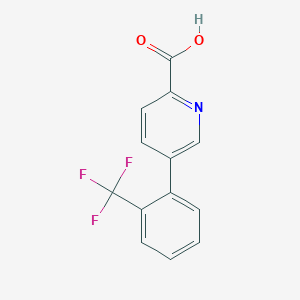
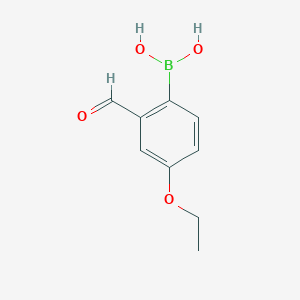
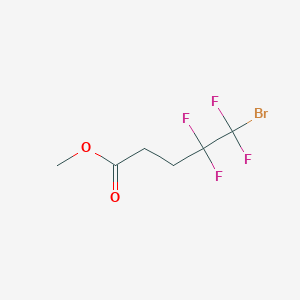
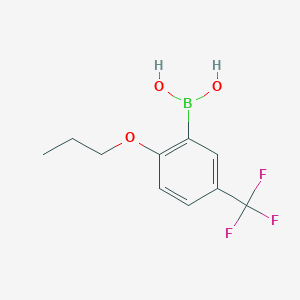

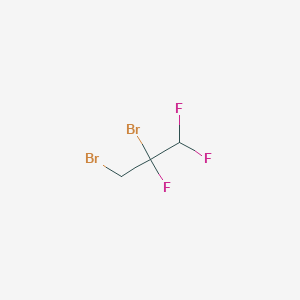
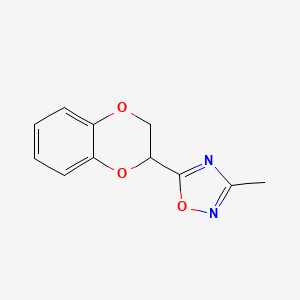
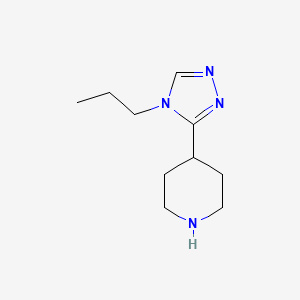
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
